Methyl D-isoleucinate

Description

BenchChem offers high-quality Methyl D-isoleucinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-isoleucinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,3R)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Methyl D-isoleucinate as a Chiral Synthon

An In-depth Technical Guide to the Chemical Properties of Methyl D-isoleucinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a critical determinant of a drug's pharmacological activity, with different enantiomers often exhibiting varied efficacy, metabolic pathways, and toxicity profiles.[1] Unnatural amino acids and their derivatives, in particular, offer unique structural motifs for designing novel therapeutics that can overcome the limitations of their natural counterparts.[]

Methyl D-isoleucinate, the methyl ester of D-isoleucine, is a valuable chiral intermediate that falls into this critical category. Unlike the proteinogenic L-isoleucine, the D-enantiomer provides a distinct stereochemical scaffold. Its utility is primarily as a chiral building block or synthon, particularly in the synthesis of peptides and peptidomimetics where the incorporation of a D-amino acid can confer resistance to enzymatic degradation, enhance stability, and modulate biological activity. This guide provides a comprehensive overview of the core chemical properties, reactivity, and analytical characterization of Methyl D-isoleucinate, offering field-proven insights for its effective application in research and development.

Molecular Structure and Stereochemistry

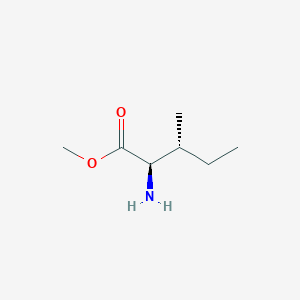

The defining feature of Methyl D-isoleucinate is its stereochemistry. The parent amino acid, D-isoleucine, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). The systematic IUPAC name for Methyl D-isoleucinate is methyl (2R, 3R)-2-amino-3-methylpentanoate . This specific spatial arrangement is crucial for its role in asymmetric synthesis.

The presence of the ester functional group, as opposed to a free carboxylic acid, modifies the molecule's reactivity. The ester is typically employed as a protecting group for the carboxyl terminus during peptide synthesis or as a precursor that can be readily hydrolyzed when the free acid is required.

Caption: Structure of Methyl D-isoleucinate with (R) stereochemistry at Cα and Cβ.

Physicochemical Properties

The physical properties of Methyl D-isoleucinate dictate its handling, storage, and behavior in solvent systems. While data for the specific D-isomer free base is sparse, the properties can be reliably estimated from its L-isomer counterpart and its hydrochloride salt form.

| Property | Value | Source/Comment |

| IUPAC Name | methyl (2R,3R)-2-amino-3-methylpentanoate | Based on D-isoleucine structure.[3] |

| Molecular Formula | C₇H₁₅NO₂ | [4] |

| Molecular Weight | 145.20 g/mol | [4][5] |

| CAS Number | 167223-42-9 (for D-isomer HCl salt) | [6] |

| Appearance | Colorless liquid (predicted for free base) | Based on L-isomer.[4] |

| Boiling Point | ~169 °C at 760 mmHg (estimated) | Based on racemic mixture.[7] |

| Melting Point | Not available (free base); ~96-100 °C (L-isomer HCl) | |

| Density | ~0.955 g/cm³ (predicted) | Based on L-isomer.[4][8] |

| Solubility | Soluble in water and organic solvents | The polar amino and ester groups confer solubility in a range of solvents.[4] |

| logP (o/w) | 1.23 (estimated) | Indicates moderate lipophilicity.[8] |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the identity and purity of Methyl D-isoleucinate. The following is a predictive guide to its key spectral features based on established principles of NMR, IR, and Mass Spectrometry.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's structure.

-

δ ~3.7 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester (-OCH₃).

-

δ ~3.5 ppm (d, 1H): A doublet for the proton on the α-carbon (-CH(NH₂)-). The coupling will be to the β-proton.

-

δ ~1.8 ppm (m, 1H): A multiplet for the single proton on the β-carbon. It is coupled to the α-proton and protons on the two adjacent methyl and methylene groups.

-

δ ~1.2-1.5 ppm (m, 2H): A multiplet for the two diastereotopic protons of the ethyl group's methylene (-CH₂-).

-

δ ~0.9 ppm (t, 3H & d, 3H): An overlapping region containing a triplet for the terminal methyl group (-CH₂CH₃ ) and a doublet for the methyl group attached to the β-carbon (-CH(CH₃ )-).

-

δ ~1.5-2.5 ppm (br s, 2H): A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR data.

-

δ ~175 ppm: The carbonyl carbon (C=O) of the ester group, significantly downfield.

-

δ ~58 ppm: The α-carbon (-C H(NH₂)-).

-

δ ~52 ppm: The methoxy carbon (-OC H₃) of the ester.

-

δ ~37 ppm: The β-carbon.

-

δ ~25 ppm: The methylene carbon of the ethyl group.

-

δ ~15 ppm: The methyl carbon attached to the β-carbon.

-

δ ~11 ppm: The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

3300-3400 cm⁻¹ (two bands, weak-medium): Symmetric and asymmetric N-H stretching of the primary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching from the aliphatic side chain and methyl ester.

-

~1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a key diagnostic peak.

-

~1100-1200 cm⁻¹ (strong): C-O stretching of the ester.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 145 (for the free base).

-

Key Fragments:

-

m/z = 86 (M - 59): Loss of the carbomethoxy group (•COOCH₃). This is a common fragmentation for amino acid esters.

-

m/z = 114 (M - 31): Loss of the methoxy group (•OCH₃).

-

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl D-isoleucinate is dominated by its two primary functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.

Ester Hydrolysis

The methyl ester can be readily hydrolyzed to the free carboxylic acid (D-isoleucine) under either acidic or basic conditions. This reaction is fundamental when the ester is used as a temporary protecting group. Base-catalyzed hydrolysis (saponification) is often preferred for its high yields and irreversible nature.[12][13]

Caption: Workflow for the base-catalyzed hydrolysis of Methyl D-isoleucinate.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolution: Dissolve Methyl D-isoleucinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Saponification: Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Acidification: Cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~6. The free amino acid may precipitate.

-

Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid, often by recrystallization.

-

Causality Note: Using a slight excess of NaOH ensures the reaction goes to completion. The acidification step is critical to protonate the resulting carboxylate and amine to yield the neutral amino acid.

-

Peptide Bond Formation

The most significant application of Methyl D-isoleucinate is in peptide synthesis. It serves as the C-terminal protected "amino component." The free amine attacks an "activated" N-protected amino acid to form a dipeptide. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack.[14][15]

Caption: General workflow for a peptide coupling reaction.

Experimental Protocol: HBTU-Mediated Peptide Coupling

-

Carboxyl Component Activation: In an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (e.g., Fmoc-L-Alanine, 1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous Dimethylformamide (DMF). Stir for 5 minutes. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir for an additional 15-20 minutes to form the activated ester.

-

Amino Component Addition: In a separate flask, dissolve Methyl D-isoleucinate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt and free the amine.

-

Coupling: Add the solution of the activated carboxyl component to the free-based Methyl D-isoleucinate solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography.

-

Trustworthiness Note: This protocol includes HOBt to suppress racemization of the activated amino acid. The sequential washing steps are a self-validating system to remove excess reagents and byproducts, ensuring the purity of the final product.

-

Synthesis and Handling

Synthesis

Methyl D-isoleucinate is most commonly synthesized via Fischer esterification of D-isoleucine.[16] This involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous HCl gas. The acid protonates the carboxylic acid, making it more electrophilic for attack by methanol.

Experimental Protocol: Synthesis via Fischer Esterification

-

Setup: Suspend D-isoleucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. The reaction is exothermic and generates HCl gas in situ.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution.

-

Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product, Methyl D-isoleucinate hydrochloride, is often obtained as a white solid. It can be used directly or purified by recrystallization from a solvent system like methanol/ether.[16]

Safety, Handling, and Storage

While specific data for Methyl D-isoleucinate is limited, data from related compounds suggest standard precautions.[17][18]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, protect from moisture. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[17][18]

Conclusion

Methyl D-isoleucinate is a chemically versatile and synthetically valuable building block. Its key properties—a nucleophilic primary amine, a readily hydrolyzable methyl ester, and a defined (2R, 3R) stereochemistry—make it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its spectroscopic signature, reactivity profile, and handling requirements, as detailed in this guide, is essential for its successful application in the development of next-generation peptides, pharmaceuticals, and other complex chiral molecules.

References

-

The Good Scents Company. (n.d.). methyl isoleucinate, 18869-44-8. Retrieved from [Link]

-

ChemBK. (2024). methyl L-isoleucinate. Retrieved from [Link]

-

Greenbook. (2014). Safety Data Sheet - MSO+. Retrieved from [Link]

-

ResearchGate. (n.d.). Important pharmaceutically active compounds containing a chiral N-alkyl amino acid ester or amide moiety. Retrieved from [Link]

-

The Role of Chiral Amino Acids in Modern Drug Discovery. (2026). Retrieved from [Link]

-

Chemsrc. (2025). Methyl L-isoleucinate | CAS#:2577-46-0. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-L-isoleucine. Retrieved from [Link]

-

PubChem. (n.d.). l-alpha-Methyl-isoleucine. Retrieved from [Link]

- Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 28(4-5), 321-341.

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-254.

-

ResearchGate. (n.d.). Table 5 Peptide coupling reactions of N-arylated isoleucine derivatives. Retrieved from [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

-

PubChem. (n.d.). Isoleucine methyl ester hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

- Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 117(11), 2998-3007.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). D-Isoleucine. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for Characterization and Isolation of Natural Products. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical Methods of Isolation and Identification. Retrieved from [Link]

- Molecules. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 25(22), 5327.

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Jack Westin. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]

-

PubMed Central. (n.d.). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Retrieved from [Link]

- PubMed. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021.

- Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. J. Chem. Soc., Perkin Trans. 1, 2297-2302.

-

PubChem. (n.d.). L-Isoleucine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucoside, α-methyl-, d-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. D-Isoleucine | C6H13NO2 | CID 76551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. N-Methyl-L-isoleucine | C7H15NO2 | CID 5288628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. methyl isoleucinate, 18869-44-8 [thegoodscentscompany.com]

- 8. Methyl L-isoleucinate | CAS#:2577-46-0 | Chemsrc [chemsrc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. lehigh.edu [lehigh.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. peptide.com [peptide.com]

- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - AU [thermofisher.com]

- 16. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]

- 17. fishersci.no [fishersci.no]

- 18. fishersci.com [fishersci.com]

- 19. assets.greenbook.net [assets.greenbook.net]

Technical Guide: Stereoselective Synthesis of Methyl D-isoleucinate Hydrochloride

Executive Summary & Strategic Analysis

The synthesis of Methyl D-isoleucinate hydrochloride (CAS: Verify specific salt form, typically analogous to L-isomer 18598-74-8 but with inverted stereochemistry) is a foundational step in the production of peptidomimetics, chiral auxiliaries, and protease-resistant pharmaceutical intermediates.

Unlike its L-enantiomer, D-isoleucine (

The Strategic Choice: Thionyl Chloride ( ) Mediated Esterification

While Fischer esterification can be catalyzed by gaseous HCl, the Thionyl Chloride/Methanol method is the industry standard for high-value amino acids for three critical reasons:

-

Thermodynamic Drive: The reaction generates anhydrous HCl in situ while

actively scavenges water produced during esterification (forming -

Solubility Management: Amino acids are zwitterionic and insoluble in neat methanol. The generation of the hydrochloride salt solubilizes the substrate, facilitating homogeneous kinetics.

-

Purification Efficiency: The byproducts (

, HCl,

Mechanistic Pathway

The reaction proceeds via an acyl-oxygen cleavage mechanism facilitated by the activation of the carboxyl group.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the transformation and the role of thionyl chloride as both a catalyst generator and a dehydrating agent.

Caption: Mechanistic flow showing in-situ acid generation and thermodynamic drive via water scavenging.

Validated Experimental Protocol

Safety Warning: Thionyl chloride (

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| D-Isoleucine | 1.0 | Substrate | High optical purity (>99% ee) required. |

| Thionyl Chloride | 2.5 - 3.0 | Reagent | Freshly distilled preferred. Colorless to pale yellow. |

| Methanol (MeOH) | Solvent | Solvent/Rgt | Anhydrous (<0.05% water). |

| MTBE / Et2O | N/A | Workup | For precipitation/washing. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

or Drierite). -

Flush the system with dry Nitrogen (

) or Argon.

Step 2: Reagent Activation (The "Chill" Phase)

-

Charge the flask with Anhydrous Methanol (approx. 10-15 mL per gram of D-isoleucine).

-

Cool the methanol to -5°C to 0°C using an ice/salt bath.

-

CRITICAL: Add Thionyl Chloride (

) dropwise via a pressure-equalizing addition funnel or syringe pump.-

Rate: Slow enough to keep internal temp < 5°C.

-

Observation: The reaction with methanol is exothermic.

-

Step 3: Substrate Addition

-

Add solid D-Isoleucine in one portion to the cold solution.

-

Allow the mixture to warm to room temperature (RT) over 30 minutes. The amino acid will slowly dissolve.

Step 4: Reaction Drive

-

Heat the solution to Reflux (approx. 65°C) .

-

Maintain reflux for 4 to 12 hours .

-

Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1, stain with Ninhydrin). The product (

) will be distinct from the starting material (

-

Step 5: Isolation & Purification

-

Cool the mixture to RT.

-

Concentrate the solution in vacuo (Rotary Evaporator) to remove MeOH and excess

.-

Note: Do not use a water bath >40°C to prevent degradation.

-

-

Co-evaporation: Add fresh methanol (2x) and re-evaporate to ensure complete removal of acid traces.

-

Crystallization: The residue is often a viscous oil or white solid. Triturate (grind/wash) with cold Diethyl Ether or MTBE to remove non-polar impurities and induce crystallization.

-

Filter the white solid and dry under high vacuum over

or KOH pellets.

Graphviz Diagram: Experimental Workflow

Caption: Operational workflow emphasizing temperature control during activation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the stereochemistry is intact, the following analytical benchmarks must be met.

| Parameter | Expected Value (D-Isomer) | Diagnostic Significance |

| Physical State | White Crystalline Solid | Colored product indicates oxidation or impurities. |

| Melting Point | 98 - 101°C (Lit. for L-HCl) | Sharp range confirms purity. |

| Optical Rotation | Critical: Confirm negative sign.[1] L-isomer is positive (+). | |

| 1H NMR ( | Confirms ester formation (methyl singlet). | |

| Solubility | Soluble: Water, MeOH, EtOHInsoluble: Ether, Hexane | Confirms salt formation. |

Note on Stereochemistry: The specific rotation of the D-isomer should be equal in magnitude but opposite in sign to the L-isomer.

Troubleshooting & Optimization

Issue: Racemization (Loss of Optical Activity)

-

Cause: Excessive heat during the initial addition of

or prolonged reflux at high temperatures. -

Solution: Strictly maintain

during

Issue: Hygroscopic Product (Sticky Solid)

-

Cause: Residual HCl or water absorption.

-

Solution: The hydrochloride salt is naturally hygroscopic. Store in a desiccator. If the product is an oil, triturate vigorously with anhydrous ether until it solidifies.

Issue: Incomplete Conversion

-

Cause: Water contamination in MeOH.

-

Solution: Use freshly distilled MeOH or increase

equivalents to 3.5 to act as a chemical drying agent.

References

-

Sigma-Aldrich. L-Isoleucine methyl ester hydrochloride Product Sheet. (CAS 18598-74-8).[1][2] Retrieved from

- Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11171351, Isoleucine methyl ester hydrochloride. Retrieved from

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. (Mechanistic grounding). Retrieved from

Sources

Foreword: The Imperative of Stereochemical Precision

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl D-Isoleucinate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is not a trivial detail but a fundamental determinant of its biological destiny. Biological systems—enzymes, receptors, and nucleic acids—are inherently chiral, functioning as highly specific locks that only accommodate keys of a precise stereochemical configuration. The introduction of N-methylated or esterified amino acids into peptide-based therapeutics is a powerful strategy to enhance metabolic stability and modulate pharmacokinetic profiles.[1] However, this modification adds layers of complexity to an already critical aspect: stereochemistry.

Isoleucine, an essential amino acid, is a notable case, possessing two chiral centers and thus existing as four distinct stereoisomers.[2][3][4][5] This guide, prepared from the perspective of a Senior Application Scientist, provides a deep dive into the stereochemistry of one of its derivatives, Methyl D-Isoleucinate. We will move beyond mere definitions to explore the causality behind analytical choices, the self-validating nature of robust protocols, and the profound implications of stereochemical purity in the journey from a molecule to a medicine.

The Stereochemical Landscape of Isoleucine

Unlike most proteinogenic amino acids which have a single stereocenter at the α-carbon, isoleucine possesses a second chiral center at its β-carbon (C3). This results in four possible stereoisomers: two pairs of enantiomers which are diastereomers of each other.[5] The absolute configuration is defined using the Cahn-Ingold-Prelog (CIP) priority rules, designating each chiral center as either R (rectus) or S (sinister).

-

Enantiomers: Non-superimposable mirror images of each other. They share identical physical properties (e.g., melting point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules.

-

Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties, allowing for their separation by standard chromatographic techniques.[6]

The four stereoisomers of isoleucine are:

-

L-Isoleucine (2S, 3S): The naturally occurring, proteinogenic isomer.

-

D-Isoleucine (2R, 3R): The enantiomer of L-Isoleucine.

-

L-Alloisoleucine (2S, 3R): A diastereomer of L-Isoleucine.

-

D-Alloisoleucine (2R, 3S): The enantiomer of L-Alloisoleucine and a diastereomer of D-Isoleucine.

Methyl D-isoleucinate, the subject of this guide, is the methyl ester of D-isoleucine, possessing the (2R, 3R) configuration. Its full IUPAC name is methyl (2R,3R)-2-amino-3-methylpentanoate. It is commonly supplied as a hydrochloride salt (CAS 167223-42-9).[7]

Figure 1: Stereochemical relationships between the four isomers of isoleucine.

| Stereoisomer | α-Carbon (C2) | β-Carbon (C3) | Relationship to D-Isoleucinate |

| Methyl D-Isoleucinate | R | R | Target Molecule |

| Methyl L-Isoleucinate | S | S | Enantiomer |

| Methyl D-Alloisoleucinate | R | S | Diastereomer (Epimer at C3) |

| Methyl L-Alloisoleucinate | S | R | Diastereomer |

Table 1: Summary of Isoleucine Methyl Ester Stereoisomers and Their Configurations.

Synthesis and the Risk of Stereochemical Impurities

The synthesis of optically pure methyl D-isoleucinate typically starts with D-isoleucine. A common method is Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂). While this reaction primarily targets the carboxylic acid group, the acidic conditions and elevated temperatures can pose a risk of epimerization at the α-carbon (C2), which is more labile than the β-carbon. This could lead to the formation of the diastereomeric impurity, methyl D-alloisoleucinate.

Other synthetic routes might involve enzymatic processes or complex multi-step syntheses where stereochemical integrity must be rigorously controlled at each step.[8][9] Therefore, robust analytical methods are not just for final product verification but are essential for in-process control to ensure the desired stereochemical outcome.

Core Methodologies for Stereochemical Verification

A multi-pronged analytical approach is necessary to confirm the absolute configuration and determine the stereochemical purity of methyl D-isoleucinate. This involves separating it from its stereoisomers and unequivocally identifying its three-dimensional structure.

Figure 2: Integrated workflow for the comprehensive stereochemical analysis.

Chromatographic Techniques: The Gold Standard for Purity

Chromatography is the cornerstone for quantifying stereochemical purity by physically separating the isomers.

A. High-Performance Liquid Chromatography (HPLC)

-

Direct Method (Chiral Stationary Phases - CSPs): This is the most straightforward approach. The sample is injected onto an HPLC column packed with a chiral stationary phase. The CSP creates a transient diastereomeric complex with each isomer, leading to different interaction energies and, consequently, different retention times.[3][4] Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for underivatized amino acids and their esters.[4]

-

Indirect Method (Chiral Derivatization): In this method, the mixture of isomers is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDVDA) to form diastereomeric derivatives.[2][10] These diastereomers have different physicochemical properties and can be readily separated on a standard, less expensive achiral column (like a C18).[4][11] The key is to ensure the derivatization reaction proceeds to completion without causing any racemization.

B. Gas Chromatography (GC)

For volatile derivatives like amino acid esters, GC with a chiral stationary phase (often based on cyclodextrin derivatives) is a powerful technique with high resolution, capable of separating all four isomers in a single run.[3]

Experimental Protocol: Direct Chiral HPLC Separation

-

Column Selection: Choose a suitable CSP, such as a Chirobiotic T (Teicoplanin) column, known for resolving underivatized amino acid enantiomers.

-

Mobile Phase Preparation: A typical mobile phase is a mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer or volatile modifier (e.g., acetic acid and triethylamine in water). The exact ratio is optimized to achieve baseline resolution.

-

Sample Preparation: Accurately weigh and dissolve the methyl D-isoleucinate sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL). Filter through a 0.45 µm syringe filter.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Analysis: Inject a standard containing all four isomers (if available) to determine their respective retention times. Inject the methyl D-isoleucinate sample.

-

Data Interpretation: Quantify the purity by integrating the peak areas. The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) can be calculated from these areas. The D-isoleucinate peak should be the major component, with minimal to no detectable peaks for the other three isomers.

Spectroscopic Techniques: Unveiling the 3D Structure

While chromatography separates, spectroscopy confirms the identity and absolute configuration.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

Distinguishing Diastereomers: Diastereomers like methyl D-isoleucinate and methyl D-alloisoleucinate are chemically distinct and will exhibit different chemical shifts and coupling constants in a standard ¹H or ¹³C NMR spectrum.[6] This allows for straightforward quantification of diastereomeric purity.

-

Distinguishing Enantiomers: Enantiomers are indistinguishable in a standard achiral solvent. To resolve them, a chiral environment must be introduced. This is achieved by using:

-

Chiral Solvating Agents (CSAs): Adding a CSA (e.g., a chiral lanthanide shift reagent) to the NMR sample can induce separate signals for the two enantiomers.[12][13]

-

Chiral Derivatizing Agents (CDAs): Reacting the sample with a CDA (e.g., Mosher's acid) creates diastereomers that are distinguishable by NMR.[12]

-

B. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is an exceptionally powerful technique for determining the absolute configuration of a molecule in solution.

-

The Principle of Self-Validation: The VCD spectrum of the (2R, 3R) methyl D-isoleucinate will be an exact mirror image (equal magnitude, opposite sign) of the spectrum of its (2S, 3S) enantiomer, methyl L-isoleucinate.[15] Observing this mirror-image relationship provides unambiguous confirmation of enantiomeric identity.

-

Structural Sensitivity: The VCD spectrum is highly sensitive to the molecule's 3D conformation. The interplay between the two chiral centers in isoleucine has a distinct effect on the VCD signals, particularly those associated with the amine group.[15][16] By comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations, the absolute (2R, 3R) configuration can be definitively confirmed.[17][18]

Experimental Protocol: VCD Sample Preparation (Solid-State)

-

Material Preparation: The methyl D-isoleucinate sample must be of high chemical purity.

-

Pellet Formation: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) powder.

-

Grinding: Thoroughly grind the mixture in an agate mortar to ensure a homogenous dispersion.

-

Pressing: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.

-

Measurement: Place the pellet in the VCD spectrometer. Accumulate scans (typically 5,000-10,000) to achieve an adequate signal-to-noise ratio.[16]

-

Validation: For absolute confirmation, prepare a pellet of the L-enantiomer under identical conditions. The resulting spectra must be mirror images.

| Technique | Primary Application | Information Provided | Pros | Cons |

| Chiral HPLC/GC | Purity Analysis | Quantitative enantiomeric and diastereomeric purity. | High precision, well-established, high throughput. | Requires specific chiral columns, method development can be time-consuming. |

| NMR Spectroscopy | Structural Elucidation | Diastereomeric ratio, structural confirmation. | Provides detailed structural information. | Cannot distinguish enantiomers without chiral additives; lower sensitivity than HPLC. |

| VCD Spectroscopy | Absolute Configuration | Unambiguous determination of absolute stereochemistry. | Definitive assignment of R/S configuration, highly sensitive to 3D structure. | Requires specialized equipment, DFT calculations often needed for interpretation. |

Table 2: Comparative Analysis of Core Stereochemical Methodologies.

Implications in Drug Development

The precise control and verification of methyl D-isoleucinate's stereochemistry are paramount in a pharmaceutical context.

-

Pharmacological Activity: The (2R, 3R) isomer may be the active therapeutic agent, while the (2S, 3S) enantiomer could be inactive or, in a worst-case scenario, have an undesirable or toxic effect. The diastereomers, (2R, 3S) and (2S, 3R), will have entirely different binding affinities and activities.

-

Metabolic Stability: Incorporating a D-amino acid derivative like methyl D-isoleucinate into a peptide chain is a common strategy to increase resistance to degradation by endogenous proteases, which are highly specific for L-amino acids.[1] This can significantly prolong the drug's half-life.

-

The "Magic Methyl" Effect: The addition of a methyl group—in this case, on the carboxylate—can profoundly impact a molecule's properties.[19][20] It can increase lipophilicity, affecting cell permeability and absorption, or it can introduce steric hindrance that modulates binding to a target receptor or metabolic enzyme.[20] Understanding how this methyl group, in concert with the D-configuration, influences the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical.

Conclusion

The stereochemistry of methyl D-isoleucinate is a multifaceted issue that demands a rigorous and orthogonal analytical approach. Its two chiral centers give rise to a complex stereoisomeric landscape where each isomer must be considered a unique chemical entity with a distinct biological profile. For researchers in drug development, mastering the synthesis, separation, and definitive identification of the correct (2R, 3R) isomer is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and rational design of next-generation therapeutics. The integration of high-resolution chromatography with advanced spectroscopic techniques like NMR and VCD provides the necessary self-validating system to navigate this complexity with confidence and scientific integrity.

References

-

Taniguchi, T., & Monde, K. (2008). Solid-state Vibrational Circular Dichroism Spectra of Isoleucine and Its Related Compounds: Effects of Interplay between Two Chiral Centers. Chemistry Letters, 37(7), 782-783. [Link]

-

Oxford Academic. (2008). Solid-state Vibrational Circular Dichroism Spectra of Isoleucine and Its Related Compounds: Effects of Interplay between Two Chiral Centers. Chemistry Letters. [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia. [Link]

-

King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

-

Watanabe, Y., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 71(11), 824-831. [Link]

-

ResearchGate. (2018). NMR analysis of stereoisomer? ResearchGate. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

Rocamora, M., et al. (2018). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 90(15), 9456-9463. [Link]

- Verseck, S., et al. (2004). Methods for producing diastereomers of isoleucine.

-

PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. National Library of Medicine. [Link]

-

Wikipedia. (2024). Isoleucine. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). D-Isoleucine. PubChem. [Link]

-

Wikipedia. (2023). Vibrational circular dichroism. In Wikipedia. [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

LibreTexts Chemistry. (2023). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]

-

Pinto, B. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]

-

Veeprho. (n.d.). Isoleucine Impurities and Related Compound. Veeprho. [Link]

-

ChemBK. (2024). methyl L-isoleucinate. ChemBK. [Link]

-

Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(7), 4978-4991. [Link]

-

Zhou, A., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A, 114(8), 2964-2971. [Link]

-

Ilina, I., et al. (2024). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 16(2), 70-80. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 3. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents [patents.google.com]

- 9. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insight into vibrational circular dichroism of proteins by density functional modeling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08016F [pubs.rsc.org]

- 19. [Application of methyl in drug design] [pubmed.ncbi.nlm.nih.gov]

- 20. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl D-isoleucinate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-isoleucinate, the methyl ester of the non-proteinogenic amino acid D-isoleucine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics is a key strategy for enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of Methyl D-isoleucinate, including its physicochemical properties, stereochemistry, and detailed protocols for its synthesis. Furthermore, this guide explores its critical role in modern drug discovery, particularly in the design of peptide analogs with improved pharmacokinetic profiles. The underlying principles of utilizing D-amino acid derivatives to overcome the limitations of natural L-peptides are discussed, supported by established experimental workflows and analytical considerations.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical application is often limited by poor metabolic stability, primarily due to rapid degradation by endogenous proteases. These enzymes are stereospecific and predominantly recognize L-amino acids. The strategic incorporation of D-amino acids, such as D-isoleucine and its derivatives, into peptide sequences renders them resistant to proteolytic cleavage, thereby significantly extending their in vivo half-life. This fundamental concept of utilizing D-amino acids has paved the way for the development of more robust and effective peptide therapeutics. Methyl D-isoleucinate serves as a crucial lipophilic building block in this context, enabling the synthesis of peptide analogs with enhanced stability and bioavailability.

Physicochemical Properties and Stereochemistry of Methyl D-isoleucinate

Methyl D-isoleucinate is the methyl ester of (2R,3R)-2-amino-3-methylpentanoic acid. Isoleucine possesses two chiral centers, at the α- and β-carbons, giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). The precise stereochemistry of Methyl D-isoleucinate is critical for its application in chiral synthesis and drug design.

Table 1: Physicochemical Properties of Methyl D-isoleucinate and its Hydrochloride Salt

| Property | Methyl D-isoleucinate (Free Base) | Methyl D-isoleucinate Hydrochloride |

| Systematic Name | Methyl (2R,3R)-2-amino-3-methylpentanoate | Methyl (2R,3R)-2-amino-3-methylpentanoate hydrochloride |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂·HCl[1] |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol [1] |

| CAS Number | Not definitively assigned | 167223-42-9[1] |

| Appearance | Expected to be a colorless liquid or low-melting solid | White to off-white solid |

| Solubility | Soluble in organic solvents | Soluble in water and alcohols |

Synthesis of Methyl D-isoleucinate

The synthesis of Methyl D-isoleucinate is typically achieved through the esterification of D-isoleucine. The most common and straightforward method involves the use of thionyl chloride in methanol, which generates methanolic HCl in situ. This method efficiently converts the carboxylic acid to its methyl ester while protecting the amino group as a hydrochloride salt.

Diagram 1: Synthesis of Methyl D-isoleucinate Hydrochloride

Caption: Fischer esterification of D-isoleucine.

Experimental Protocol: Synthesis of Methyl D-isoleucinate Hydrochloride

Materials:

-

D-isoleucine (CAS: 319-78-8)[2]

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-isoleucine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid). Cool the suspension in an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled methanolic suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The suspension should become a clear solution.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the resulting residue to precipitate the product. Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Filtration and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield Methyl D-isoleucinate hydrochloride.

Self-Validation: The purity of the product can be assessed by melting point determination and confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected spectroscopic data should be compared with known values for similar amino acid methyl esters.

Applications in Drug Development

The primary application of Methyl D-isoleucinate in drug development is as a building block for the synthesis of peptide-based therapeutics. The incorporation of a D-amino acid at specific positions in a peptide chain can dramatically alter its properties.

Enhancing Proteolytic Stability

The most significant advantage of using Methyl D-isoleucinate is the increased resistance of the resulting peptide to degradation by proteases.[3] This leads to a longer plasma half-life and improved bioavailability of the drug.

Diagram 2: Mechanism of Protease Resistance

Caption: Steric hindrance prevents protease binding to D-peptides.

Modulation of Biological Activity

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which can in turn affect its binding affinity to its biological target. In some cases, this can lead to increased potency or altered receptor selectivity.

Solid-Phase Peptide Synthesis (SPPS)

Methyl D-isoleucinate, after appropriate N-terminal protection (e.g., with Fmoc or Boc), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Fmoc-D-Isoleucine into a Peptide Sequence via SPPS

This protocol outlines the general steps for coupling an Fmoc-protected D-isoleucine to a growing peptide chain on a solid support.

Materials:

-

Fmoc-D-isoleucine

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

DMF (peptide synthesis grade)

-

Piperidine (20% in DMF for Fmoc deprotection)

-

DCM (for washing)

Workflow:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF and DCM.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-isoleucine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Add the activated Fmoc-D-isoleucine solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps with the next desired amino acid in the sequence.

Diagram 3: SPPS Workflow for D-Amino Acid Incorporation

Caption: Solid-Phase Peptide Synthesis Cycle.

Analytical Characterization

The successful synthesis and purification of Methyl D-isoleucinate and peptides containing this residue require robust analytical characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of Methyl D-isoleucinate. In ¹H NMR, characteristic signals for the methyl ester protons (~3.7 ppm), the α-proton, and the side-chain protons would be expected. ¹³C NMR would show a signal for the ester carbonyl carbon (~170-175 ppm) in addition to the other carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (stretch ~3300-3400 cm⁻¹), C-H bonds (stretch ~2850-3000 cm⁻¹), and a strong C=O stretch for the ester group (~1730-1750 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For Methyl D-isoleucinate, the molecular ion peak [M+H]⁺ would be observed at m/z 146.12. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chiral Purity

The enantiomeric purity of Methyl D-isoleucinate is critical for its intended applications. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, is the standard method for determining the enantiomeric excess.

Conclusion

Methyl D-isoleucinate is a valuable and versatile building block in the field of drug discovery and development. Its incorporation into peptide therapeutics provides a powerful strategy to overcome the inherent limitations of metabolic instability associated with natural L-peptides. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its application in solid-phase peptide synthesis. A thorough understanding of the principles and experimental methodologies outlined herein is essential for researchers and scientists working to design the next generation of peptide-based drugs with enhanced therapeutic profiles.

References

-

ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved February 10, 2026, from [Link]

-

Xiong, J., et al. (2021). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 11(13), 6518–6531. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

Sources

- 1. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (2R,3R)-2-Amino-3-methylpentanoic acid(319-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of D-Amino Acids: Mechanisms, Regulation, and Industrial Engineering

Executive Summary

For decades, D-amino acids were dismissed as "unnatural" isomers or bacterial artifacts.[1] This dogma has been shattered. We now understand that D-amino acids are not only ubiquitous but functionally critical—ranging from D-Serine acting as a dominant co-agonist of NMDA receptors in the mammalian brain to D-Alanine serving as the structural linchpin of bacterial peptidoglycan.

This guide dissects the biosynthetic machinery responsible for these enantiomers. Unlike the direct ribosomal translation of L-amino acids, D-amino acids are synthesized post-translationally or via dedicated enzymatic pathways. Understanding these mechanisms is the foundation for two distinct fields: neuro-pharmacology (modulating D-Serine levels for schizophrenia/Alzheimer's) and industrial biotechnology (engineering strains for bulk D-amino acid production).

Enzymology of D-Amino Acid Biosynthesis[2][3][4][5][6][7]

The biosynthesis of D-amino acids primarily relies on three enzymatic classes: Racemases , Epimerases (within NRPS), and D-Amino Acid Transaminases (DAAT) .

Pyridoxal 5'-Phosphate (PLP)-Dependent Racemases

The most common route to free D-amino acids is the direct racemization of the L-isomer.

-

Enzyme: Serine Racemase (Mammalian), Alanine Racemase (Bacterial).

-

Mechanism: These enzymes utilize a PLP cofactor.[2][3][4] The aldehyde group of PLP forms a Schiff base (aldimine) with the

-amino group of the L-amino acid. This acidifies the

Critical Insight: Mammalian Serine Racemase (SRR) is unique because it is a "bifunctional" enzyme.[4] It catalyzes both racemization (L-Ser

Non-Ribosomal Peptide Synthetase (NRPS) Epimerization

Many bioactive peptides (e.g., Vancomycin, Cyclosporin) contain D-amino acids but are not synthesized by ribosomes. They are assembled by NRPS mega-enzymes.

-

Mechanism: Unlike free racemases, the E-domain acts on an amino acid covalently tethered to a Peptidyl Carrier Protein (PCP) via a thioester bond. The E-domain abstracts the

-proton, creating an enolate intermediate stabilized by the enzyme's oxyanion hole. Non-stereospecific reprotonation results in an equilibrium mixture (~50:50) of L- and D-isomers, but the downstream Condensation (C) domain specifically selects the D-isomer for the next peptide bond, effectively driving the reaction forward [2].

D-Amino Acid Transaminases (DAAT)

-

Mechanism: DAATs catalyze the reversible transfer of an amino group from a D-amino acid donor (often D-Alanine) to an

-keto acid acceptor, generating a new D-amino acid and pyruvate.[2] This is the primary route for synthesizing "non-canonical" D-amino acids in bacteria (e.g., D-Glutamate for cell walls) [3].

Visualization of the PLP-Dependent Racemization Mechanism:

Figure 1: Catalytic cycle of PLP-dependent racemases.[8] The planar quinonoid intermediate allows stereochemical inversion.

Physiological Functions & Regulation

The synthesis of D-amino acids is tightly regulated because their accumulation in the wrong context can be toxic or disrupt signaling.

| D-Amino Acid | Organism | Primary Location | Physiological Function | Biosynthetic Enzyme |

| D-Serine | Mammals | Forebrain (Glia/Neurons) | NMDA Receptor Co-agonist (Synaptic Plasticity) | Serine Racemase (SRR) |

| D-Aspartate | Mammals | Neuroendocrine Tissues | Hormone Regulation (Testosterone/Melatonin) | D-Aspartate Oxidase (degradation control) |

| D-Alanine | Bacteria | Periplasm | Peptidoglycan Cross-linking (Cell Wall Strength) | Alanine Racemase (Alr/DadX) |

| D-Glutamate | Bacteria | Cytosol | Peptidoglycan Stem Peptide | D-Amino Acid Transaminase (DAAT) |

Causality in Regulation: In the mammalian brain, D-Serine synthesis must be precise. Overproduction leads to excitotoxicity (neurodegeneration), while underproduction is linked to schizophrenia (hypofunction of NMDARs). Therefore, the degradation pathway via D-Amino Acid Oxidase (DAAO) is just as critical as biosynthesis. Drug development often targets DAAO inhibition to boost D-Serine levels in schizophrenic patients [4].

Technical Workflow: Analytical Detection

Quantifying D-amino acids requires separating them from the massive excess of L-enantiomers present in biological samples. Standard C18 HPLC cannot distinguish enantiomers.

Protocol: Marfey's Method for D-Amino Acid Quantification Rationale: Marfey's reagent (FDAA) reacts with the amino group to form diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Step-by-Step Methodology:

-

Sample Preparation:

-

Lyophilize biological fluid (plasma/CSF) or cell lysate.

-

Resuspend in 50

L of water.

-

-

Derivatization:

-

Add 100

L of 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone. -

Add 20

L of 1M -

Causality: The high pH ensures the amino group is deprotonated (nucleophilic) to attack the FDAA.

-

-

Incubation:

-

Heat at 40°C for 60 minutes.

-

Note: Do not overheat, as this can cause autohydrolysis or racemization of the reagent itself.

-

-

Quenching:

-

Add 10

L of 2M HCl to stop the reaction. -

Dilute with 50% Acetonitrile/Water to match the HPLC mobile phase.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: Monitor specific transitions (MRM) for the FDAA-D-AA and FDAA-L-AA adducts. The L-L diastereomer typically elutes after the L-D diastereomer due to hydrophobicity differences [5].

-

Biotechnological Production & Metabolic Engineering

For industrial applications (e.g., drug precursors), extraction is inefficient. We must engineer "cell factories" to overproduce D-amino acids.

Metabolic Engineering Strategy

To produce D-Alanine in Corynebacterium glutamicum, a "push-pull-block" strategy is employed:

-

Push: Overexpress glycolysis genes to increase Pyruvate (precursor).

-

Pull: Overexpress Alanine Dehydrogenase (converts Pyruvate

L-Ala) and Alanine Racemase (L-Ala -

Block: Delete the D-Alanine Transaminase (dat) gene to prevent D-Ala degradation back to pyruvate [6].

Enzymatic Cascade (Chemo-enzymatic)

A cell-free system is often preferred for high purity. A coupled system using DAAT and Glutamate Racemase drives the reaction from cheap

Coupled Enzyme System Diagram:

Figure 2: Multi-enzyme cascade for D-amino acid production. DAAT transfers the amino group, while GluRac regenerates the D-Glu donor.

References

-

Wolosker, H., et al. (1999).[5] "Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission."[9] Proceedings of the National Academy of Sciences.

-

Marahiel, M. A., et al. (1997). "Modular Peptide Synthetases." Chemical Reviews.

-

Fotheringham, I. G., et al. (1998).[3] "Characterization of the genes encoding D-amino acid transaminase and glutamate racemase." Journal of Bacteriology.

-

Sacchi, S., et al. (2012). "D-Amino acid oxidase: physiological role and applications." Biochemistry (Moscow).[1]

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][10][11][12][2][3][9][13][14][15][16]

-

Zhang, X., et al. (2024). "Efficient Fermentative Production of D-Alanine and Other D-Amino Acids by Metabolically Engineered Corynebacterium glutamicum." Microorganisms.

Sources

- 1. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]

- 4. Serine racemase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]

- 6. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Probes for the Epimerization Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. D-amino-acid transaminase - Creative Enzymes [creative-enzymes.com]

- 11. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Applications and synthesis of D-amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. biologydiscussion.com [biologydiscussion.com]

- 16. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Technical Guide: Stability and Storage Architecture for Methyl D-isoleucinate

[1]

Executive Summary

Methyl D-isoleucinate (typically supplied as the hydrochloride salt, Methyl D-isoleucinate HCl ) is a non-proteinogenic amino acid derivative critical for peptidomimetic drug design.[1] Unlike its L-isomer, the D-configuration confers resistance to enzymatic degradation, making it a high-value scaffold in medicinal chemistry.[1]

However, its stability is compromised by three primary thermodynamic sinks: hydrolysis of the ester moiety, diketopiperazine (DKP) dimerization, and racemization of the

Part 1: Physicochemical Profile & Stability Vectors[1]

Chemical Identity

| Parameter | Specification |

| Compound Name | Methyl D-isoleucinate Hydrochloride |

| CAS Number | 167223-42-9 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol |

| Physical State | White to off-white crystalline powder |

| Hygroscopicity | High (Deliquescent in high humidity) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[1][2] |

Degradation Mechanisms

To preserve this compound, one must understand why it degrades. The three dominant pathways are:

-

Ester Hydrolysis: In the presence of moisture, the methyl ester hydrolyzes back to D-isoleucine and methanol. This reaction is acid/base catalyzed and auto-accelerating as the HCl salt absorbs atmospheric water.

-

Diketopiperazine (DKP) Formation: In solution (especially at neutral/basic pH), two molecules of the ester can cyclize, releasing methanol to form a stable 6-membered lactam ring.[1] This is irreversible and destroys the reagent.

-

Racemization: The

-proton is acidic due to the adjacent carbonyl. Basic conditions promote enolization, leading to loss of chiral purity (conversion of D-isoleucine to L-isoleucine or allo-isoleucine).[1]

Visualization: Degradation Pathways

The following diagram illustrates the kinetic competition between stability and degradation.

Figure 1: Primary degradation vectors.[1] Red paths indicate chemical destruction; yellow indicates stereochemical loss.

Part 2: Core Storage Directives

The following protocol is non-negotiable for maintaining pharmaceutical-grade purity.

Environmental Control

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Reasoning: Low temperature kinetically inhibits hydrolysis and DKP formation. While -20°C is acceptable, it increases the risk of condensation upon thawing, which is more detrimental than the marginal stability gain over 4°C.[1]

-

-

Atmosphere: Headspace must be backfilled with Argon or Nitrogen .

-

Reasoning: Displaces oxygen (preventing minor oxidative pathways) and, more importantly, ambient moisture.[1]

-

-

Container: Amber glass vials with Teflon-lined screw caps, sealed with Parafilm.[1]

-

Reasoning: Amber glass blocks UV (though the compound is not highly photo-labile, this is Good Laboratory Practice).[1] Teflon prevents leaching of plasticizers.

-

The "Desiccator Rule"

Because the HCl salt is hygroscopic, it must be stored within a secondary containment system containing active desiccant (e.g., silica gel or Drierite).[1]

Visualization: Storage Workflow

Figure 2: Lifecycle management of Methyl D-isoleucinate stock.

Part 3: Operational Protocols

Protocol A: Safe Handling & Solution Preparation

Objective: Prevent DKP formation during experimental use.

-

Equilibration: Allow the refrigerated vial to warm to room temperature (20-25°C) in a desiccator before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis.

-

-

Solvent Choice:

-

Preferred: DMF, DMSO, or Methanol (anhydrous).[1]

-

Avoid: Aqueous buffers at pH > 7.0 for prolonged periods.

-

-

Neutralization Warning: Methyl D-isoleucinate is supplied as an HCl salt. To use it in nucleophilic substitutions (e.g., peptide coupling), you must neutralize the HCl with a tertiary amine (e.g., DIPEA, TEA).[1]

-

Critical Step: Perform neutralization in situ at low temperature (0°C).

-

Why? Free-basing the ester at room temperature triggers rapid DKP dimerization. Keep the free base cold and react immediately.

-

Protocol B: Self-Validating Purity Check

Before using a stored batch for critical synthesis, validate its integrity.[1]

Method: Proton NMR (

-

Target Signal: Look for the methyl ester singlet (

ppm). -

Impurity Marker 1 (Hydrolysis): Appearance of methanol signal (

ppm) and shift of the -

Impurity Marker 2 (DKP): Disappearance of the methyl ester singlet and appearance of broad amide signals.

Method: Specific Optical Rotation [1]

-

Standard:

(c=2, Methanol) Note: Value varies by supplier; establish a baseline upon receipt.[1] -

Failure Mode: A significant drop in rotation magnitude indicates racemization.

References

-

Santa Cruz Biotechnology. D-Isoleucine Methyl Ester Hydrochloride (CAS 167223-42-9) Technical Data Sheet.[1][3] Retrieved from [1]

-

Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. (Context: General mechanism of amino ester cyclization).

-

Fisher Scientific. Safety Data Sheet: L-Isoleucine methyl ester hydrochloride (Analogous stability data).[1] Retrieved from

-

ChemicalBook. Methyl D-isoleucinate Hydrochloride Properties and Stability. Retrieved from [1]

-

ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Basis for temperature/humidity recommendations).[4]

Sources

- 1. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Isoleucine Methyl Ester Hydrochloride | CAS 167223-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Note: Protocol for the Esterification of D-Isoleucine to D-Isoleucine Methyl Ester Hydrochloride

Abstract & Strategic Significance

The methyl ester of D-isoleucine (D-Ile-OMe) is a critical chiral building block in the synthesis of peptidomimetics, protease-resistant peptides, and novel pharmaceutical agents. Unlike its L-enantiomer, D-isoleucine confers resistance to enzymatic degradation, a property highly valued in increasing the in vivo half-life of peptide drugs.

This protocol details the esterification of D-isoleucine using thionyl chloride (

Key Technical Advantages:

-

Anhydrous Integrity:

consumes adventitious water, preventing hydrolysis. -

Stereochemical Retention: The acidic conditions minimize the risk of racemization at the

-carbon, preserving the high optical purity required for GMP applications. -

Scalability: The process is fully scalable from gram to kilogram quantities.

Chemical Mechanism & Reaction Dynamics

The reaction proceeds via a nucleophilic acyl substitution (Fischer Esterification), catalyzed by anhydrous HCl generated in situ.

The Reaction Pathway

-

Activation: Thionyl chloride reacts with methanol to form dimethyl sulfite and anhydrous hydrogen chloride (HCl).

Note: In the presence of excess alcohol, -

Protonation: The amine group of D-isoleucine is protonated (

), preventing nucleophilic attack on thionyl chloride (which would form sulfinylamines). The carboxylic acid carbonyl oxygen is also protonated, increasing its electrophilicity. -

Esterification: Methanol attacks the activated carbonyl carbon. Water produced during esterification is scavenged by excess thionyl chloride/dimethyl sulfite formation, driving the equilibrium forward (Le Chatelier’s principle).

Stereochemical Considerations

D-Isoleucine contains two chiral centers: the

-

Risk: Base-catalyzed esterification can lead to epimerization at the

-carbon. -

Control: This acid-catalyzed protocol maintains the integrity of the (

) configuration.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Critical Attribute |

| D-Isoleucine | >99% (HPLC) | Substrate | Enantiomeric purity is paramount.[1] |

| Thionyl Chloride ( | ReagentPlus, 99% | Catalyst/Dehydrant | Must be clear/colorless. Yellow indicates decomposition. |

| Methanol (MeOH) | Anhydrous | Solvent/Reactant | Water content <0.05% recommended. |

| Diethyl Ether | ACS Reagent | Precipitation | Peroxide-free. |

| Methyl tert-butyl ether (MTBE) | ACS Reagent | Alternative Precipitant | Higher flash point than ether (safer). |

Equipment

-

Round-bottom flask (RBF) with 2-neck adapter.

-

Reflux condenser with drying tube (CaCl2 or Drierite).

-

Constant pressure addition funnel.

-

Magnetic stir bar and plate.

-

Ice/Water bath.

-

Rotary evaporator with vacuum trap.

Experimental Protocol

Phase 1: Activation (Exothermic Control)

CRITICAL SAFETY: Perform all steps in a functioning fume hood.

-

Setup: Oven-dry a 250 mL 2-neck RBF and a magnetic stir bar. Attach a reflux condenser capped with a drying tube. Flush with nitrogen.

-

Solvent Charge: Add 50 mL of anhydrous Methanol to the RBF.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Catalyst Addition: Transfer 3.0 mL (41 mmol) of Thionyl Chloride to a dry addition funnel (or glass syringe).

-

Dropwise Addition: Add

slowly over 15–20 minutes. -

Observation: The solution will fume and warm up. Ensure temperature remains

to prevent violent boiling.

-

Phase 2: Reaction

-

Substrate Addition: Once

addition is complete, remove the ice bath and allow to stir for 5 minutes. Add 5.0 g (38.1 mmol) of solid D-Isoleucine in one portion.-

Note: The amino acid will dissolve as it converts to the hydrochloride salt.

-

-

Reflux: Heat the mixture to a gentle reflux (

) for 4 to 6 hours .-

Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product (

) will migrate higher than the free amino acid (

-

Phase 3: Workup & Isolation

-

Evaporation: Cool the mixture to room temperature. Concentrate the solution on a rotary evaporator (

bath) to remove solvent and excess HCl.-

Result: A viscous, pale-yellow oil or semi-solid residue will remain.

-

-

Co-evaporation: To remove traces of acid/water, add 20 mL of Methanol and re-evaporate. Repeat twice.

-

Crystallization: Dissolve the residue in a minimum amount of cold Methanol (approx. 5–10 mL). Slowly add Diethyl Ether or MTBE (50–70 mL) with vigorous stirring.

-

Observation: A white precipitate (D-Ile-OMe

HCl) should form.

-

-

Filtration: Chill at

for 2 hours. Filter the white solid under vacuum (Buchner funnel). Wash with cold ether. -

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets overnight.

Workflow Visualization (Graphviz)

Caption: Step-by-step workflow for the thionyl chloride-mediated esterification of D-isoleucine.

Quality Control & Characterization

Verify the identity and purity of the D-Isoleucine Methyl Ester Hydrochloride using the following parameters.

| Parameter | Specification (Typical) | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | Capillary Method | |

| Optical Rotation | Polarimetry | |

| 300/400 MHz ( | ||

| Solubility | Soluble in water, MeOH, DMSO | Solubility Test |

Note on Optical Rotation: The specific rotation is the primary differentiator between the L and D isomers.

-

L-Ile-OMe

HCl: Positive rotation ( -

D-Ile-OMe

HCl: Negative rotation (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Oil | Incomplete crystallization or excess acid. | Perform additional co-evaporations with MeOH. Use dry ether for trituration and scratch the flask wall to induce nucleation. |

| Yellow Discoloration | Decomposition of | Ensure |

| Incomplete Reaction | Water contamination. | Use fresh anhydrous methanol. Ensure drying tubes are functioning. |

| Racemization | Excessive heat or basic workup. | Do not exceed |

Safety & Handling (MSDS Summary)

-

Thionyl Chloride: Highly corrosive.[3] Reacts violently with water.[3] Causes severe skin burns and eye damage. Antidote: In case of skin contact, wash with polyethylene glycol 400 or massive amounts of water.

-

Methanol: Flammable and toxic if ingested/inhaled.

-

D-Ile-OMe

HCl: Treat as a potential irritant. Store at

References

-